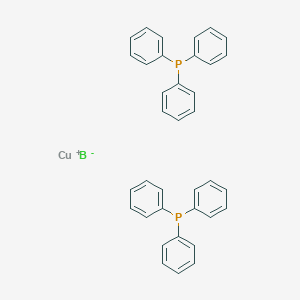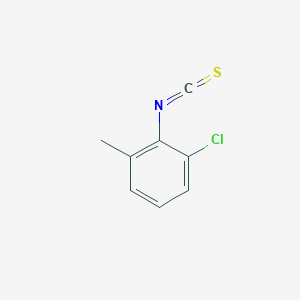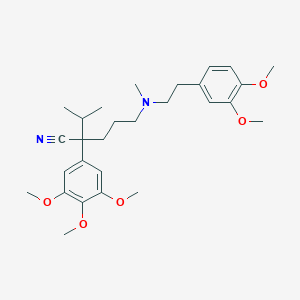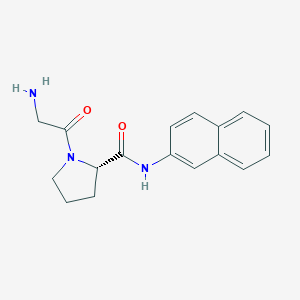
Tetraborohidruro de bis(trifenilfosfina)cobre(I)
Descripción general
Descripción
Bis(triphenylphosphine)copper tetrahydroborate is a useful research compound. Its molecular formula is C36H34BCuP2- and its molecular weight is 603.0 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(triphenylphosphine)copper tetrahydroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(triphenylphosphine)copper tetrahydroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(triphenylphosphine)copper tetrahydroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de estructuras complejas
“Tetraborohidruro de bis(trifenilfosfina)cobre(I)” se utiliza en la síntesis de estructuras complejas. Se sintetizó mediante intercambio de ligandos en tetraborohidruro de bis(trifenilfosfina) cobre(I) y se caracterizó mediante difracción de rayos X, espectroscopía de infrarrojo por transformada de Fourier y resonancia magnética nuclear . El compuesto tiene una estructura dimérica y cristaliza como solvato de CH2Cl2 en dos formas polimórficas .
Reducción de cloruros de ácido a aldehídos
Se ha demostrado que este compuesto proporciona buenos rendimientos aislados de aldehídos aromáticos a partir de los cloruros de ácido correspondientes . Esto demuestra que una gama muy amplia de aldehídos puede prepararse convenientemente mediante la reacción .
Uso en síntesis orgánica
Los ejemplos del uso de tetraborohidruros de metales de transición en la síntesis orgánica son raros. Sin embargo, “Tetraborohidruro de bis(trifenilfosfina)cobre(I)” ha sido implicado en la reducción de 4 a, 8-cetonas insaturadas a alcoholes alílicos .
Reacciones de aminación reductora
“Tetraborohidruro de bis(trifenilfosfina)cobre(I)” se utiliza como agente reductor para reacciones de aminación reductora .
Estudio de conformaciones
El compuesto se ha utilizado en el estudio de conformaciones. Se encuentra que la rara conformación Twisted Boat-Boat del ciclo Cu2P4C2 central en el compuesto es más estable que la conformación Boat-Boat .
Investigación de efectos catalíticos cooperativos
El concepto de efectos catalíticos cooperativos en sistemas multinucleares de metales de transición condujo al amplio desarrollo e investigación extensa de la química de los complejos de metales de transición . Este compuesto es de gran interés debido a su actividad catalítica, incluida la transformación de pequeñas moléculas en centros metálicos .
Mecanismo De Acción
Target of Action
Bis(triphenylphosphine)copper tetrahydroborate, also known as BIS-(TRIPHENYLPHOSPHINO)-CUPROUS BOROHYDRIDE, is a complex organometallic compound. The primary targets of this compound are saturated ketones and aldehydes .
Mode of Action
The compound interacts with its targets through a process known as reduction. Specifically, saturated ketones and aldehydes are converted via their p-toluenesulphonyl hydrazones to the corresponding alkanes by treatment with bis(triphenylphosphine)copper tetrahydroborate . This interaction results in the reduction of the carbonyl group to a methylene group.
Biochemical Pathways
The reduction of carbonyl compounds by bis(triphenylphosphine)copper tetrahydroborate affects the biochemical pathways associated with these compounds. The downstream effects include the formation of alkanes from ketones and aldehydes .
Result of Action
The result of the action of bis(triphenylphosphine)copper tetrahydroborate is the conversion of ketones and aldehydes to alkanes . This transformation is significant in organic synthesis, where the reduction of carbonyl compounds is a common requirement.
Action Environment
The action of bis(triphenylphosphine)copper tetrahydroborate can be influenced by environmental factors. For instance, the compound is sensitive to moisture and can decompose under high temperatures . Therefore, it is typically stored under inert gas and below 30°C to maintain its stability .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Bis(triphenylphosphine)copper tetrahydroborate can be achieved through a reaction between copper(II) acetate monohydrate and tetrahydroborate in the presence of triphenylphosphine.", "Starting Materials": [ "Copper(II) acetate monohydrate", "Tetrahydroborate", "Triphenylphosphine" ], "Reaction": [ "Add copper(II) acetate monohydrate to a reaction vessel containing a solvent such as acetonitrile or ethanol", "Add tetrahydroborate to the reaction vessel and stir the mixture", "Add triphenylphosphine to the reaction vessel and continue stirring for several hours", "Filter the resulting solid and wash with a solvent such as diethyl ether", "Dry the solid under vacuum to obtain Bis(triphenylphosphine)copper tetrahydroborate" ] } | |
Número CAS |
16903-61-0 |
Fórmula molecular |
C36H34BCuP2- |
Peso molecular |
603.0 g/mol |
Nombre IUPAC |
boranuide;copper;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1; |
Clave InChI |
OIFZQKCJHVNBRA-UHFFFAOYSA-N |
SMILES |
[B-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
SMILES canónico |
[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu] |
| 34010-85-0 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bis(triphenylphosphine)copper tetrahydroborate in borophene synthesis?
A1: Bis(triphenylphosphine)copper tetrahydroborate serves as the boron source in the chemical vapor deposition (CVD) process to synthesize few-layer β12-borophane on copper foils. [] In this process, the compound decomposes at elevated temperatures in a hydrogen-rich atmosphere, releasing boron atoms that deposit onto the copper substrate and arrange into the desired borophene structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)










